molecular formula C55H34N6 B14038246 4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine

4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B14038246
M. Wt: 778.9 g/mol
InChI Key: OSHFYQORBOSDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple pyridine rings and a spirobi[fluorene] core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often include the use of metal (II) complexes and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as electrocatalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is unique due to its spirobi[fluorene] core and multiple pyridine rings, which confer distinct structural and functional properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C55H34N6

Molecular Weight

778.9 g/mol

IUPAC Name

4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C55H34N6/c1-3-15-43-39(13-1)40-14-2-4-16-44(40)55(43)45-29-35(37-31-51(47-17-5-9-25-56-47)60-52(32-37)48-18-6-10-26-57-48)21-23-41(45)42-24-22-36(30-46(42)55)38-33-53(49-19-7-11-27-58-49)61-54(34-38)50-20-8-12-28-59-50/h1-34H

InChI Key

OSHFYQORBOSDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8)C9=C4C=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.